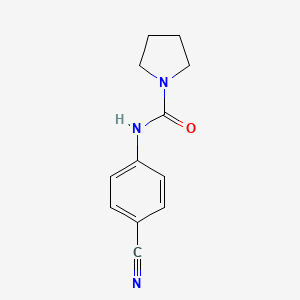![molecular formula C15H12N2O7S B7502812 5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid, also known as Sulfasalazine, is a drug that is commonly used in the treatment of inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and other autoimmune disorders. It is a prodrug that is metabolized in the body to produce two active compounds, sulfapyridine and 5-aminosalicylic acid (5-ASA). Sulfasalazine has been used for over 70 years and is still widely used today due to its effectiveness and low cost.
Mecanismo De Acción
The exact mechanism of action of sulfasalazine is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reducing the activity of immune cells that are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acide is metabolized in the body to produce two active compounds, sulfapyridine and 5-ASA. Sulfapyridine is believed to be responsible for the anti-inflammatory effects of sulfasalazine, while 5-ASA is responsible for its antioxidant effects. 5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acide has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its effectiveness in the treatment of IBD and RA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acide has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it easier to study than newer drugs. In addition, sulfasalazine is relatively inexpensive and widely available. However, sulfasalazine also has some limitations. It is a prodrug that requires metabolism in the body to produce active compounds, which can complicate experiments. In addition, sulfasalazine has been shown to have some off-target effects, which can make it difficult to determine the specific effects of the drug.
Direcciones Futuras
There are several potential future directions for research on sulfasalazine. One area of interest is the development of new formulations of the drug that can improve its effectiveness and reduce side effects. Another area of interest is the study of sulfasalazine in combination with other drugs, which may improve its effectiveness in the treatment of autoimmune disorders. Finally, there is interest in studying the effects of sulfasalazine on other conditions, such as cancer, where it may have potential as an anti-inflammatory and antioxidant agent.
Conclusion:
5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acide is a well-established drug that has been used for over 70 years in the treatment of IBD, RA, and other autoimmune disorders. It has a known mechanism of action and has been extensively studied for its effectiveness and safety. While sulfasalazine has some limitations, it remains a widely used and effective treatment for these conditions. Future research on sulfasalazine may lead to the development of new formulations of the drug and new applications for its use.
Métodos De Síntesis
5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acide can be synthesized by the reaction of 4-aminobenzenesulfonamide with 2-chloro-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then diazotized and coupled with 5-aminosalicylic acid to form the final product.
Aplicaciones Científicas De Investigación
5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acide has been extensively studied for its effectiveness in the treatment of IBD and RA. It has been shown to reduce inflammation and improve symptoms in patients with these conditions. In addition, sulfasalazine has also been studied for its potential use in the treatment of other autoimmune disorders such as psoriasis and multiple sclerosis.
Propiedades
IUPAC Name |
5-[(4-carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7S/c16-13(18)8-1-3-12(4-2-8)25(23,24)17-11-6-9(14(19)20)5-10(7-11)15(21)22/h1-7,17H,(H2,16,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQLRFVYDOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
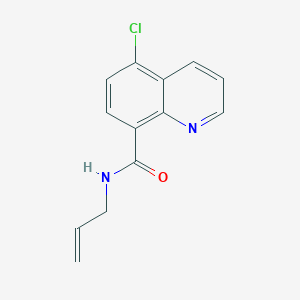
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)

![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
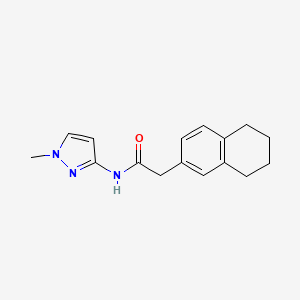
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
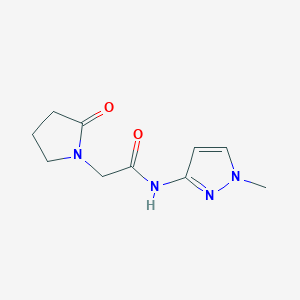
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
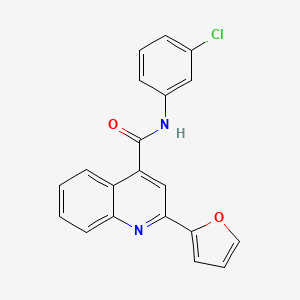
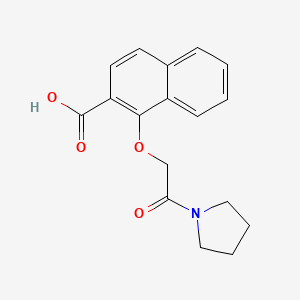
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
